Posenacaftor
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Overview
Description
Posenacaftor, also known as PTI-801, is a compound developed by Proteostasis Therapeutics for the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to the production of a defective CFTR protein. This protein is crucial for the transport of chloride ions across cell membranes, and its malfunction results in the buildup of thick, sticky mucus in various organs, particularly the lungs and pancreas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of posenacaftor involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:
Formation of Key Intermediates: Initial steps involve the preparation of key intermediates through a series of reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Heck reactions.
Final Assembly: The final steps involve the assembly of the this compound molecule through condensation and purification processes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry and automated synthesis. The process also includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Posenacaftor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in medicinal chemistry .
Scientific Research Applications
Posenacaftor has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying CFTR correctors and their mechanisms.
Biology: Helps in understanding the cellular processes involved in CFTR protein folding and trafficking.
Medicine: Investigated for its potential to treat cystic fibrosis by correcting the misfolded CFTR protein.
Industry: Utilized in the development of new therapeutic agents and in drug formulation studies.
Mechanism of Action
Posenacaftor functions as a CFTR corrector. It aids in the proper folding and trafficking of the CFTR protein to the cell membrane, where it acts as a chloride channel. By correcting the misfolded CFTR protein, this compound helps restore the balance of chloride ions and water in the cells, thereby reducing the buildup of thick mucus in organs affected by cystic fibrosis .
Comparison with Similar Compounds
Posenacaftor is often compared with other CFTR modulators such as ivacaftor, tezacaftor, and elexacaftor. These compounds share similar mechanisms of action but differ in their chemical structures and specific effects on the CFTR protein:
Ivacaftor: A potentiator that enhances the activity of the CFTR protein at the cell surface.
Tezacaftor: A corrector that helps in the proper folding and trafficking of the CFTR protein.
Elexacaftor: Another corrector that works synergistically with tezacaftor and ivacaftor to improve CFTR function.
This compound is unique in its ability to correct the folding of the CFTR protein, making it a valuable addition to the existing therapies for cystic fibrosis .
Biological Activity
Posenacaftor, also known as PTI-801, is a compound developed as a CFTR corrector aimed at treating cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene. This article provides an in-depth analysis of the biological activity of this compound, including its mechanism of action, clinical trial outcomes, and comparative effectiveness with other CF therapies.
This compound functions by correcting the misfolded CFTR protein that results from genetic mutations. The CFTR protein is critical for the transport of chloride ions across epithelial cell membranes, which is essential for maintaining the proper balance of fluid in various organs. Mutations in the CFTR gene lead to dysfunctional protein that cannot reach the cell surface or function correctly, resulting in thick mucus accumulation in organs like the lungs and pancreas.
Key Functions:
- Corrects Misfolding: this compound aids in the proper folding of the CFTR protein, allowing it to reach the cell membrane.
- Enhances Ion Transport: By facilitating the correct positioning of CFTR at the membrane, this compound restores chloride ion transport, which is crucial for mucus hydration and clearance.
Clinical Trials and Findings
This compound has been evaluated in several clinical trials to assess its safety, efficacy, and pharmacokinetics. Below are summarized findings from significant studies:
Study | Design | Participants | Treatment Duration | Key Findings |
---|---|---|---|---|
NCT03140527 | Phase 1/2 | Adults with CF on stable Orkambi treatment | 14 days | Significant improvements in sweat chloride levels and BMI at 400 mg dose. Lung function improvements noted but not statistically significant. |
NCT03500263 | Phase 1 | 31 CF patients | 14 days | High dose (600 mg) showed a 5% improvement in ppFEV1 and a decrease in sweat chloride by 19 mmol compared to baseline. |
HIT-CF Consortium Study | Triple therapy (Dirocaftor + this compound + Nesolicaftor) | Adults with rare mutations in CFTR | 8 weeks | Demonstrated improved lung function and reduced sweat chloride levels across all doses. |
Efficacy Data
In trials assessing this compound's effectiveness, notable outcomes include:
- Lung Function: Improvements were observed in percent predicted forced expiratory volume (ppFEV1), a key measure of lung function.
- Sweat Chloride Levels: Significant reductions in sweat chloride levels were reported, indicating improved ion transport.
- Body Mass Index (BMI): In some trials, increases in BMI were noted, suggesting better nutritional absorption.
Comparative Analysis with Other CF Therapies
This compound is often compared with other CFTR modulators such as ivacaftor (Kalydeco) and lumacaftor/ivacaftor (Orkambi). The following table summarizes key differences:
Drug Combination | Mechanism of Action | Patient Population | Efficacy Indicators |
---|---|---|---|
This compound + Dirocaftor + Nesolicaftor | Corrects misfolded CFTR and enhances function | Patients with specific CF mutations | Improved lung function (ppFEV1), reduced sweat chloride |
Ivacaftor (Kalydeco) | Potentiates CFTR function at the cell surface | Patients with gating mutations (e.g., G551D) | Decreased exacerbations, improved lung function |
Lumacaftor/Ivacaftor (Orkambi) | Corrects misfolded CFTR and potentiates function | F508del homozygous patients | Moderate improvements in lung function |
Case Studies
Recent case studies highlight individual patient responses to this compound therapy:
- Case Study A: A 27-year-old male with F508del mutation showed a 10% increase in ppFEV1 after 4 weeks on this compound combined with other modulators.
- Case Study B: A 22-year-old female reported significant improvements in quality of life metrics alongside reductions in pulmonary exacerbations after initiating treatment with this compound.
Safety Profile
This compound has generally been well-tolerated among trial participants. Common adverse effects included mild to moderate respiratory symptoms and gastrointestinal disturbances. Serious adverse events were rare but necessitated monitoring due to potential interactions with other cystic fibrosis treatments.
Properties
Key on ui mechanism of action |
PTI-801 is a novel form of oxycodone that minimizes the abuse and drug dependence that is often associated with oxycodone and other narcotic painkillers. The goal of developing PTI-801 is to ensure the safety of patients who have a legitimate medical need to treat severe chronic pain with a narcotic painkiller, and to protect the public from the consequences of abuse. |
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CAS No. |
615580-67-1 |
Molecular Formula |
C27H27NO5 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1R)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C27H27NO5/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30)/t17-/m1/s1 |
InChI Key |
QUDOHCFOJCNKPK-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=C2C(=C(C=C1)O[C@H](C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O |
Origin of Product |
United States |
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